molecular formula C8H16N2O B038000 (S)-1-Propylpyrrolidine-2-carboxamide CAS No. 114812-35-0

(S)-1-Propylpyrrolidine-2-carboxamide

Cat. No.: B038000
CAS No.: 114812-35-0
M. Wt: 156.23 g/mol
InChI Key: GFSPQSVWDMEDQH-ZETCQYMHSA-N
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Description

(S)-1-Propylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Propylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and propylamine.

    Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This is followed by the addition of propylamine to form the amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the propyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

(S)-1-Propylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of chirality on biological activity and to develop chiral drugs.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Propylpyrrolidine-2-carboxamide: The enantiomer of (S)-1-Propylpyrrolidine-2-carboxamide, differing in the spatial arrangement of atoms around the chiral center.

    Pyrrolidine-2-carboxamide: A compound lacking the propyl group, used for comparison in studies of steric effects.

    N-Propylpyrrolidine: A compound with a similar structure but without the carboxamide group.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying the effects of chirality on biological activity and for developing chiral drugs with improved efficacy and reduced side effects.

Biological Activity

(S)-1-Propylpyrrolidine-2-carboxamide, a chiral compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a propyl group and a carboxamide functional group. Its chiral nature allows for the exploration of stereochemical effects on biological activity, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on the target, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved in its action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives like RPDPD have demonstrated significant inhibitory effects on HeLa cells (cervical cancer) with an IC50 value of 24.23 μmol/L, indicating effective dose-dependent cytotoxicity. The compound also exhibited low hepatotoxicity towards normal hepatocytes (IC50 = 235.6 μmol/L), suggesting a favorable safety profile .

Anticonvulsant Activity

Research has indicated that certain derivatives of pyrrolidine compounds exhibit anticonvulsant properties. Compounds similar to this compound have shown protective effects against seizures in various animal models, demonstrating their potential as therapeutic agents for epilepsy .

Antimalarial Activity

Some derivatives have been synthesized to target Plasmodium falciparum, the malaria-causing parasite. Studies revealed that certain carboxamide derivatives exhibited potent antiplasmodial activity, with IC50 values ranging from 2.40 to 8.30 μM, indicating their potential as antimalarial agents .

Study on RPDPD Derivative

In a study evaluating the anticancer effects of RPDPD, researchers utilized various concentrations to assess cell viability and apoptosis induction in HeLa cells. The results indicated a significant increase in apoptosis rates correlating with higher concentrations of RPDPD, thereby reinforcing its potential as an anticancer agent .

Anticonvulsant Efficacy Testing

A series of tests were conducted to evaluate the anticonvulsant activity of pyrrolidine derivatives. Compounds were assessed using established seizure models, demonstrating varying degrees of efficacy in protecting against induced seizures. Notably, some compounds exhibited over 75% protection in tested mice .

Summary Table of Biological Activities

Activity Compound IC50 Value Notes
AnticancerRPDPD24.23 μmol/LEffective against HeLa cells
HepatotoxicityRPDPD235.6 μmol/LLow toxicity towards normal hepatocytes
AnticonvulsantVarious DerivativesVaries by compoundSignificant seizure protection observed
AntimalarialSelected Derivatives2.40 - 8.30 μMEffective against Plasmodium falciparum

Properties

IUPAC Name

(2S)-1-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPQSVWDMEDQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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